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molecular formula C22H22N6O B8787273 N-piperidine Ibrutinib

N-piperidine Ibrutinib

Cat. No. B8787273
M. Wt: 386.4 g/mol
InChI Key: LGWZZMCTBPCKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06660744B1

Procedure details

1-(1-benzyl-4-piperidinyl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound 1) (1.224 g, 2.57 mmol), 10% Palladium on carbon (1.22 g) and ammonium formate(0.81 g, 12.84 mmol) were mixed with 21 ml of methanol. After stirring at room temperature for 6 hours, the reaction mixture was filtered and washed with hot methanol. Solvent was removed and the residue was taking into dichloromethane and the organic layer was washed, dried, and evaporated to give 0.77 g of 3-(4-phenoxyphenyl)-1-(4-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. 1H NMR (CDCl3) 2.05 (d, J=12.17 Hz, 2H), 2.26 (m, 2H), 2.87 (m, 2H), 3.29 (d, J=12.76 Hz), 4.89 (m, 1H), 5.54 (s, 2H), 7.09 (m, 2H), 7.15 (m, 3H), 7.39 (m, 2H), 7.67 (d, J=9.39 Hz, 2H), 8.37 (s, 1H); LC/MS (MH+32 387).
Name
1-(1-benzyl-4-piperidinyl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
1.224 g
Type
reactant
Reaction Step One
Name
Compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
catalyst
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[C:18]3=[N:19][CH:20]=[N:21][C:22]([NH2:23])=[C:17]3[C:16]([C:24]3[CH:29]=[CH:28][C:27]([O:30][C:31]4[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=4)=[CH:26][CH:25]=3)=[N:15]2)[CH2:10][CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+]>[Pd].CO>[O:30]([C:27]1[CH:26]=[CH:25][C:24]([C:16]2[C:17]3[C:18](=[N:19][CH:20]=[N:21][C:22]=3[NH2:23])[N:14]([CH:11]3[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]3)[N:15]=2)=[CH:29][CH:28]=1)[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1 |f:1.2|

Inputs

Step One
Name
1-(1-benzyl-4-piperidinyl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
1.224 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N1N=C(C=2C1=NC=NC2N)C2=CC=C(C=C2)OC2=CC=CC=C2
Name
Compound 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N1N=C(C=2C1=NC=NC2N)C2=CC=C(C=C2)OC2=CC=CC=C2
Name
Quantity
0.81 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
1.22 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
21 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
washed with hot methanol
CUSTOM
Type
CUSTOM
Details
Solvent was removed
WASH
Type
WASH
Details
the organic layer was washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)C1=NN(C2=NC=NC(=C21)N)C2CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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